Product packaging for 5-Methoxy-2-nitrobenzoic acid(Cat. No.:CAS No. 1882-69-5)

5-Methoxy-2-nitrobenzoic acid

Cat. No.: B122804
CAS No.: 1882-69-5
M. Wt: 197.14 g/mol
InChI Key: URADKXVAIGMTEG-UHFFFAOYSA-N
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Description

Contextualizing 5-Methoxy-2-nitrobenzoic Acid within Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group, with additional functional groups modifying the ring. The nature and position of these substituents profoundly influence the molecule's physical and chemical properties, such as acidity and reactivity. libretexts.org

In this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group create a unique electronic environment on the aromatic ring. The nitro group, being strongly deactivating, increases the acidity of the carboxylic acid compared to benzoic acid itself by stabilizing the resulting carboxylate anion. libretexts.orgdoubtnut.com Conversely, the methoxy group is typically an electron-donating group. doubtnut.com The interplay of these electronic effects, along with steric hindrance from the ortho-nitro group, dictates the compound's reactivity in various chemical transformations. khanacademy.orgcdnsciencepub.com This strategic placement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. atomfair.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1882-69-5 biosynth.com
Molecular Formula C8H7NO5 biosynth.com
Molecular Weight 197.14 g/mol biosynth.com
Appearance Beige to fine crystalline powder atomfair.com
Melting Point 125-130 °C sigmaaldrich.com
SMILES COc1ccc(c(c1)C(O)=O)N+=O sigmaaldrich.com
InChI Key URADKXVAIGMTEG-UHFFFAOYSA-N sigmaaldrich.com

Research Significance and Future Directions for this compound

The significance of this compound in research is primarily as a key starting material or intermediate in the synthesis of a variety of target molecules. chemicalbook.com Its derivatives have shown potential in several areas of medicinal chemistry. For instance, it is a precursor for the synthesis of dictyoquinazol A, a compound with neuroprotective properties. sigmaaldrich.com It is also utilized in the creation of Cathepsin S inhibitors, which are being investigated for their antitumor applications. chemicalbook.com Furthermore, it serves as a building block for pyrrolobenzodiazepines, another class of compounds explored for their potential anticancer activity. sigmaaldrich.com

Future research is likely to continue exploring the utility of this compound as a scaffold for generating novel bioactive compounds. guidechem.com Optimization of synthetic routes and the development of new derivatives with enhanced biological activities are probable avenues of investigation. Its role as a microbial degradation metabolite of the pesticide cypermethrin (B145020) also opens up research possibilities in environmental chemistry and bioremediation. chemicalbook.com

Isomeric and Structural Analogues in Research

The study of isomers and structural derivatives of this compound provides valuable insights into structure-activity relationships, where minor changes in the molecular structure can lead to significant differences in chemical behavior and biological effects.

Positional Isomers and their Distinctive Research Implications

Positional isomers of this compound, where the methoxy and nitro groups are located at different positions on the benzoic acid ring, exhibit distinct properties and research applications.

This isomer, with the positions of the methoxy and nitro groups swapped, is also a subject of significant research interest. It is used as a starting material for synthesizing various organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. Research is ongoing to explore its potential biological activities, such as antimicrobial and anti-inflammatory properties. The different positioning of the functional groups compared to its 5-methoxy counterpart can lead to altered reactivity and biological target interactions.

Table 2: Comparison of this compound and its Positional Isomer

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Research Applications
This compound 1882-69-5C8H7NO5197.14Precursor for neuroprotective agents and antitumor compounds.
2-Methoxy-5-nitrobenzoic Acid 40751-89-1C8H7NO5197.15Synthesis of pharmaceuticals and agrochemicals; investigation of antimicrobial and anti-inflammatory properties.

3-Methoxy-2-nitrobenzoic acid serves as a crucial intermediate in organic synthesis. The nitro group can be reduced to an amino group, forming 3-methoxy-2-aminobenzoic acid, a valuable synthetic precursor. Research has also focused on its potential in the development of pharmaceuticals, with some derivatives showing promise for their analgesic effects. The synthesis of this isomer often involves the nitration of 3-methoxybenzoic acid.

Structural Derivatives and their Investigational Roles

Modifying the core structure of this compound by adding or altering functional groups leads to a wide array of derivatives with diverse research applications. These derivatives are often synthesized to enhance specific properties, such as lipophilicity or target binding affinity.

One example is 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid . The introduction of a benzyloxy group increases the molecule's lipophilicity, which can improve its membrane permeability, a desirable characteristic in drug design. This derivative has been investigated as an intermediate in the synthesis of potential antitumor agents.

Another important derivative is 5-Hydroxy-4-methoxy-2-nitrobenzoic acid . This compound is a useful intermediate for pharmaceuticals and agrochemicals. google.com It has been used in the preparation of inhibitors for phosphodiesterase 10A (PDE10A) and as an intermediate for certain targeted cancer therapies. chemicalbook.com

The synthesis of these derivatives often involves multi-step reactions, starting from the parent benzoic acid and introducing the desired functional groups through various chemical transformations. google.comsmolecule.com The study of these derivatives is crucial for understanding how structural modifications impact the chemical and biological properties of the parent molecule.

Table 3: Investigational Structural Derivatives

Compound NameKey Structural DifferenceInvestigational Role
4-Benzyloxy-5-methoxy-2-nitrobenzoic acid Addition of a benzyloxy group at the 4-position.Intermediate in the synthesis of potential antitumor agents.
5-Hydroxy-4-methoxy-2-nitrobenzoic acid Methoxy group at the 5-position is replaced by a hydroxyl group, and a methoxy group is at the 4-position.Intermediate for pharmaceuticals, including enzyme inhibitors and targeted therapies. google.comchemicalbook.com
Benzoic acid, 4,4'-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-] Two this compound units linked by a pentanediyldioxy bridge.Investigated for potential antimicrobial and anticancer properties.
5-Methyl-2-nitrobenzoic acid Methoxy group at the 5-position is replaced by a methyl group.A nitrated carboxylic acid used in chemical synthesis. nih.gov
4-Benzyloxy-5-methoxy-2-nitrobenzoic Acid Research (CAS No. 60547-92-4)

4-Benzyloxy-5-methoxy-2-nitrobenzoic acid is a derivative of this compound that has been investigated for its potential in cancer research. biosynth.com It acts as a linker molecule and has demonstrated the ability to enhance the effects of tumor suppressor genes and inhibit the growth of tumor cells. biosynth.com Additionally, this compound has been shown to inhibit the platelet-derived growth factor receptor (PDGFR), which is associated with atherosclerosis and cancer cell proliferation. biosynth.com

Table 1: Properties of 4-Benzyloxy-5-methoxy-2-nitrobenzoic Acid

PropertyValue
CAS Number 60547-92-4
Molecular Formula C15H13NO6
Molecular Weight 303.27 g/mol
Melting Point 180-185°C
Appearance Solid

Data sourced from multiple references. biosynth.comaksci.com

5-Hydroxy-4-methoxy-2-nitrobenzoic Acid Research

5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a significant intermediate in the synthesis of various pharmaceutical compounds, including the anticancer drug Gefitinib and the targeted drug AZD3759. chemicalbook.com It is also utilized in the preparation of inhibitors for phosphodiesterase 10A (PDE10A). chemicalbook.com Research has highlighted its antioxidant properties, with studies showing its effectiveness in scavenging hydroxyl radicals and reactive oxygen species. chemicalbook.combiosynth.com This activity is attributed to its phenolic structure. biosynth.com A common synthesis method involves the nitration and hydroxylation of vanillic acid. chembk.com

Table 2: Properties of 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid

PropertyValue
CAS Number 31839-20-0
Molecular Formula C8H7NO6
Molecular Weight 213.14 g/mol
Melting Point 181 °C (decomposes)
Appearance Yellow crystalline solid

Data sourced from multiple references. chembk.comscbt.com

Methyl 5-Methoxy-2-nitrobenzoate Research

Methyl 5-methoxy-2-nitrobenzoate is an important organic intermediate used in various synthetic pathways. chemicalbook.com It can be prepared from 5-hydroxy-2-nitrobenzoic acid. chemicalbook.com This compound serves as a precursor in the synthesis of other more complex molecules and is a subject of study in proteomics research. scbt.com

Table 3: Properties of Methyl 5-Methoxy-2-nitrobenzoate

PropertyValue
CAS Number 2327-45-9
Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
Appearance Not specified

Data sourced from a reference. scbt.com

5-Acetamido-2-nitrobenzoic Acid Research (CAS No. 4368-83-6)

5-Acetamido-2-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals. The presence of the nitro group is believed to contribute to its antibacterial activity, making it a valuable precursor for developing new antimicrobial agents. Studies have shown that novel compounds synthesized from this acid exhibit significant activity against resistant bacterial strains. Its mechanism of action may involve the reduction of the nitro group to form reactive intermediates that can interact with cellular components, leading to effects like enzyme inhibition.

Table 4: Properties of 5-Acetamido-2-nitrobenzoic Acid

PropertyValue
CAS Number 4368-83-6
Molecular Formula C9H8N2O5
Molecular Weight 224.17 g/mol
Appearance Light yellow to Amber to Dark green powder to crystal

Data sourced from multiple references. tcichemicals.com

5-Methyl-2-nitrobenzoic Acid Research

5-Methyl-2-nitrobenzoic acid is a biochemical reagent utilized in life science research. medchemexpress.comglpbio.com It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai The nitro group can be reduced to an amine, a versatile functional group in organic synthesis, and the carboxylic acid group allows for the formation of esters and amides. ontosight.ai An environmentally friendly nitration process for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed using a mixture of nitric acid and acetic anhydride. researchgate.net

Table 5: Properties of 5-Methyl-2-nitrobenzoic Acid

PropertyValue
CAS Number 3113-72-2
Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
Appearance White or off-white crystalline solid

Data sourced from multiple references. ontosight.aiscbt.com

Other Relevant Benzoic Acid Derivatives in Research

Benzoic acid and its derivatives are a broad class of compounds with a wide range of applications in various industries, including pharmaceuticals, food preservation, and cosmetics. ijcrt.orgchemicalbook.com They exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijcrt.orgresearchgate.netpreprints.org For instance, some benzoic acid derivatives are used as active pharmaceutical ingredients in drugs for treating conditions like diuresis and hypertension. researchgate.netpreprints.org In materials science, certain fluorinated benzoic acid derivatives have been investigated as potential inhibitors in atomic layer deposition (ALD) processes, which is crucial for the fabrication of semiconductors. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO5 B122804 5-Methoxy-2-nitrobenzoic acid CAS No. 1882-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

URADKXVAIGMTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90320805
Record name 5-Methoxy-2-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1882-69-5
Record name 5-Methoxy-2-nitrobenzoic acid
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Advanced Synthetic Methodologies and Reaction Pathways for 5 Methoxy 2 Nitrobenzoic Acid

Established Synthetic Routes and Reaction Optimizations

The synthesis of 5-Methoxy-2-nitrobenzoic acid relies on established organic reactions, including electrophilic aromatic substitution and nucleophilic substitution. Optimization of these routes focuses on maximizing yield, ensuring regioselectivity, and developing scalable procedures.

The introduction of a nitro group onto a methoxy-substituted benzoic acid ring is a primary strategy for synthesizing the target compound. The success of this method depends on controlling the regioselectivity of the nitration reaction, which is governed by the directing effects of the existing substituents on the aromatic ring.

The synthesis of this compound can be achieved through the electrophilic nitration of 2-Methoxybenzoic acid. In this reaction, the starting material possesses two ortho, para-directing groups: the methoxy (B1213986) (-OCH₃) group, which is strongly activating, and the carboxylic acid (-COOH) group, which is deactivating and a meta-director.

The powerful activating and directing effect of the methoxy group dominates the reaction's outcome. The methoxy group at position 2 directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. The carboxylic acid group at position 1 deactivates the ring and directs to the meta positions (positions 3 and 5). Both groups, therefore, direct the incoming nitro group to position 5.

The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled low temperatures to prevent over-nitration and side reactions. The nitration of a similar compound, methyl 3-methylbenzoate, has been achieved using a mixture of nitric acid and acetic anhydride. researchgate.net This highlights an alternative nitrating system that can offer high selectivity. For the nitration of m-methylbenzoic acid, reacting the powdered starting material with nitric acid at temperatures between -30 to -15 °C has been shown to be effective. google.com These conditions underscore the importance of low temperatures for controlling the exothermic nitration process.

An alternative synthetic approach starts with 5-Nitrosalicylic acid, which is also known as 2-Hydroxy-5-nitrobenzoic acid. ganeshremedies.com This route involves the methylation of the phenolic hydroxyl group. 5-Nitrosalicylic acid provides the basic carbon skeleton with the nitro and carboxyl groups in the correct positions.

The key transformation is the selective O-methylation of the hydroxyl group. This is typically accomplished by treating 5-Nitrosalicylic acid with a suitable methylating agent in the presence of a base. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide. The base, such as potassium carbonate or sodium hydroxide, is necessary to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the methylating agent. Care must be taken to use conditions that favor O-methylation over the potential esterification of the carboxylic acid group.

A theoretical pathway to this compound involves the use of 5-Methoxyacetophenone as the starting material. This route would require two key transformations: the oxidation of the acetyl group to a carboxylic acid and the nitration of the aromatic ring.

Strong oxidizing agents are capable of converting the methyl ketone group of an acetophenone (B1666503) derivative into a carboxylic acid. ncert.nic.in Reagents such as potassium permanganate (B83412) or chromic acid under vigorous conditions can achieve this transformation. ncert.nic.in Concurrently or in a separate step, nitration of the ring is required. The methoxy group is an activating, ortho, para-director, while the acetyl group is a deactivating, meta-director. Therefore, nitration of 5-methoxyacetophenone would be directed to the 2-position. If nitric acid is used as the reagent, it could potentially serve as both the nitrating agent and the oxidant under specific conditions, although controlling the reaction to achieve the desired product selectively would be a significant challenge.

The transition from laboratory-scale synthesis to multi-kilogram production introduces several critical considerations. The primary goals are to ensure safety, process efficiency, cost-effectiveness, and product quality. For the synthesis of derivatives of this compound, methods suitable for industrial production have been developed that avoid hazardous reagents like oxalyl chloride and phosphorus oxychloride. google.com

Key considerations for large-scale synthesis include:

Reaction Conditions: Maintaining precise temperature control is crucial, especially for exothermic reactions like nitration, to prevent runaway reactions and the formation of impurities.

Reagent Selection: Choosing cost-effective, safe, and environmentally benign reagents is paramount. For example, replacing highly toxic and corrosive reagents with safer alternatives like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for amide couplings improves the industrial viability of the process. google.com

Work-up and Purification: Procedures must be simplified for large-scale operations. This includes minimizing extractions and employing crystallization for purification rather than chromatography, which is often impractical at an industrial scale. Patents describing the preparation of a betrixaban (B1666923) intermediate show that after reaction, the product can be crystallized by adding water to the reaction mixture, followed by simple filtration and washing. google.com

Process Safety: A thorough risk assessment is necessary to handle large quantities of chemicals safely.

Nitration of Methoxy-Substituted Benzoic Acids

Derivatization Strategies and Functional Group Transformations

This compound serves as a versatile starting material for the synthesis of more complex molecules, including pharmaceutical intermediates. chemicalbook.com Its two primary functional groups, the carboxylic acid and the nitro group, can be selectively transformed.

The carboxylic acid group can undergo standard transformations such as esterification and amidation. For example, it can be converted to its corresponding methyl ester. chemicalbook.com More significantly, it is used in amide bond formation. In the synthesis of an intermediate for the drug betrixaban, this compound is activated with coupling agents like EDC and NHS and then reacted with 2-amino-5-chloropyridine (B124133) to form an amide linkage. google.com This reaction is efficient, with reported yields ranging from 88.4% to 96.2% depending on the specific conditions. google.com

The nitro group is commonly reduced to an amino group, providing access to 2-amino-5-methoxybenzoic acid (5-methoxyanthranilic acid). This reduction can be effectively carried out via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This transformation is typically high-yielding, with reports of 98% yield. Other reducing agents, such as tin(II) chloride, are also utilized for similar transformations. This amino-substituted derivative is a key building block for various heterocyclic compounds, including those with potential anti-tubercular activity.

The compound is also a known starting material for the total synthesis of the neuroprotective compound dictyoquinazol A and for the synthesis of pyrrolobenzodiazepines.

Data Tables

Table 1: Amide Formation from this compound for Betrixaban Intermediate Synthesis. google.com

Starting Material (0.1 mol)Reagents (mol)SolventTemperature (°C)Time (h)Product Yield (%)Product Purity (HPLC) (%)
This compound (19.7g)EDC (0.1), NHS (0.1), 2-amino-5-chloropyridine (0.1)Tetrahydrofuran (B95107)150.588.498.6
This compound (19.7g)EDC·HCl (0.13), NHS (0.13), 2-amino-5-chloropyridine (0.13)N,N-dimethylformamide25193.399.3
This compound (19.7g)EDC (0.12), NHS (0.12), 2-amino-5-chloropyridine (0.1)Tetrahydrofuran20196.299.6

Table 2: Reduction of this compound.

Starting MaterialReagent / CatalystSolventProductYield (%)
This compoundH₂, Pd/CTetrahydrofuran2-Amino-5-methoxybenzoic acid98

Reduction Reactions of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 2-amino-5-methoxybenzoic acid, a valuable building block in pharmaceutical and chemical synthesis. biosynth.com This conversion can be achieved through several methods, primarily catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. The use of palladium on carbon (Pd/C) as a catalyst is common for this transformation. researchgate.net In a typical procedure, this compound is hydrogenated using H₂ gas in the presence of a Pd/C catalyst in a suitable solvent, such as tetrahydrofuran (THF). chemicalbook.com This method has been reported to afford 2-amino-5-methoxybenzoic acid in nearly quantitative yields. chemicalbook.comchemicalbook.com

One documented synthesis involves stirring a solution of this compound with 10% Pd/C in THF under a hydrogen balloon atmosphere at room temperature for 18 hours. After the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the product, 2-amino-5-methoxybenzoic acid, with a reported yield of 98%.

Table 1: Catalytic Hydrogenation of this compound

Reactant Catalyst Reagents Solvent Yield Product

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when certain functional groups might be sensitive to hydrogenation conditions.

The Béchamp reduction, which uses iron metal in an acidic medium (like hydrochloric acid), is a classic method for converting aromatic nitro compounds to anilines. wikipedia.org The general reaction involves heating the nitro compound with iron filings in the presence of an acid. wikipedia.orgcommonorganicchemistry.com This method is broadly applicable to aromatic nitro compounds. wikipedia.org

Another effective chemical reductant is hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂·H₂O), often used in the presence of a catalyst. This method, known as catalytic transfer hydrogenation, can reduce nitro compounds under milder conditions. Various catalysts can be employed, including Raney nickel, iron powder, or iron salts on carbon. google.com A patented process describes the reduction of nitrobenzoic acid derivatives by neutralizing them with an inorganic base and then treating them with hydrazine hydrate in the presence of a catalyst like Raney-Ni or iron powder at temperatures between 40-110°C. google.com Magnesium has also been shown to be an effective and low-cost catalyst for hydrazine-mediated nitro group reductions at room temperature.

Table 2: Chemical Reduction Methods for Aromatic Nitro Groups

Method Reductant Catalyst/Conditions Substrate Scope
Béchamp Reduction Fe Acidic medium (e.g., HCl, AcOH) Aromatic nitro compounds

Esterification of the Carboxylic Acid Group

The carboxylic acid group of this compound can be converted to an ester through various esterification methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comstudy.com This is a reversible reaction, and often an excess of the alcohol is used to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

For instance, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 5-methoxy-2-nitrobenzoate. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. study.com A process for preparing alkyl nitrobenzoates involves reacting the nitrobenzoic acid with an excess of a C1-C3 alkanol in an inert solvent with a polyfluoroalkanesulfonic acid catalyst at temperatures between 60 to 120°C. google.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.com

In the context of this compound, while the carboxylic acid and methoxy groups are not typical leaving groups, the principle of NAS is crucial to understanding the reactivity of related derivatives. For example, if a halogen were present on the ring, particularly at a position activated by the nitro group, it could be susceptible to displacement by a nucleophile. The nitro group at position 2 strongly activates the ring for such substitutions. youtube.com

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). learncbse.in The decarboxylation of aromatic carboxylic acids is often challenging and requires harsh conditions, such as high temperatures, due to the high activation barrier for cleaving the C-C bond. nih.gov The stability of the resulting aryl anion or aryl radical intermediate is a key factor.

However, specific catalysts and reaction conditions can facilitate this transformation. For instance, copper-based catalysts have been shown to promote the protodecarboxylation of aromatic carboxylic acids. organic-chemistry.org A study on decarboxylative biaryl synthesis utilized a derivative, tetraethylammonium (B1195904) 5-methoxy-2-nitrobenzoate, in a reaction with an aryl triflate, indicating a pathway that involves the loss of the carboxylate group to form a new carbon-carbon bond. rsc.org Recent research has also focused on photocatalyzed or metal-catalyzed decarboxylative functionalization reactions, which can proceed under milder conditions. nih.govorganic-chemistry.org

Halogenation Reactions (e.g., Decarboxylative Halogenation)

Decarboxylative halogenation, also known as halodecarboxylation, is a process where a carboxylic acid is converted into an organic halide by replacing the carboxyl group with a halogen. acs.org This transformation allows for the one-pot conversion of readily available carboxylic acids into valuable organic halides. acs.org

For aromatic acids, particularly those bearing an ortho-nitro group, specific methods have been developed. One study found that 2-nitrobenzoic acids could undergo halodecarboxylation using copper(II) bromide (CuBr₂) or copper(II) chloride (CuCl₂) as the halogen source, catalyzed by silver carbonate (Ag₂CO₃) in the presence of oxygen. nih.gov This suggests a potential pathway for converting this compound into a halogenated derivative, 1-halo-4-methoxy-2-nitrobenzene, though specific application to this exact substrate would require experimental validation. The presence of the ortho-nitro group is often crucial for the success of these reactions. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals and pharmaceutical intermediates to minimize environmental impact and enhance safety. The synthesis of this compound and its derivatives is no exception, with research focusing on the development of more sustainable and eco-friendly methodologies. These approaches prioritize the use of less hazardous reagents, environmentally benign solvents, and catalytic methods to improve reaction efficiency and reduce waste generation.

One notable green approach involves the amidation of this compound. google.com A method has been developed that avoids the use of hazardous reagents such as phosphorus oxychloride and pyridine, which are detrimental to both human health and the environment. google.com Instead, this process utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for reaction with an amine. google.com This method is characterized by improved reaction conditions and product quality, simpler operation, and reduced pollution, making it suitable for industrial-scale production. google.com The reaction is typically carried out in a solvent like tetrahydrofuran, followed by crystallization in water. google.com

Another key area where green chemistry principles are applied is in the reduction of the nitro group of this compound to form 2-amino-5-methoxybenzoic acid, a valuable synthetic intermediate. Catalytic hydrogenation is a prominent green technique for this transformation. This method employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The use of a catalyst is a cornerstone of green chemistry, as it allows for the reaction to proceed with high efficiency and selectivity under mild conditions, replacing older methods that may have used stoichiometric and more hazardous reducing agents. The primary byproduct of this catalytic reaction is water, making it an inherently clean process. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at room temperature.

The following table summarizes key aspects of these green chemistry approaches:

Reaction TypeStarting MaterialReagents/CatalystSolvent(s)Key Green Chemistry Principles
AmidationThis compoundEDC, NHSTetrahydrofuran, WaterAvoidance of hazardous reagents (phosphorus oxychloride, pyridine) google.com
Catalytic Hydrogenation (Reduction)This compoundPd/C, H2TetrahydrofuranUse of a catalyst, high atom economy, clean byproduct (water)
Nitration (of a related compound)Methyl 3-methylbenzoateHNO3/Ac2ONot specifiedHigh selectivity, potential for cleaner nitration process researchgate.net

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each proton and carbon atom within 5-Methoxy-2-nitrobenzoic acid.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The multiplicity of the signals (e.g., singlet, doublet, triplet) and the coupling constants (J), measured in Hertz (Hz), reveal the arrangement of adjacent protons on the benzene (B151609) ring.

Interactive ¹H NMR Data Table for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OCH₃Data not availableData not availableData not available
H-3Data not availableData not availableData not available
H-4Data not availableData not availableData not available
H-6Data not availableData not availableData not available

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon bearing the nitro group and the carbon bearing the methoxy group showing characteristic downfield and upfield shifts, respectively. The carbonyl carbon of the carboxylic acid group typically appears at a significantly downfield chemical shift.

Interactive ¹³C NMR Data Table for this compound

Carbon AtomChemical Shift (δ, ppm)
C=OData not available
C-1Data not available
C-2Data not available
C-3Data not available
C-4Data not available
C-5Data not available
C-6Data not available
OCH₃Data not available

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds, such as the O-H of the carboxylic acid, the C=O of the carbonyl group, the N-O of the nitro group, and the C-O of the methoxy group.

Fourier Transform Infrared (FTIR) spectroscopy is a modern and rapid method for obtaining high-quality IR spectra. Attenuated Total Reflectance (ATR) is a sampling technique often used with FTIR that allows for the analysis of solid and liquid samples with minimal preparation. These techniques are instrumental in the routine characterization of this compound.

Interactive IR Data Table for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)Data not available
C=O (Carbonyl)Data not available
NO₂ (Asymmetric Stretch)Data not available
NO₂ (Symmetric Stretch)Data not available
C-O (Methoxy)Data not available
C-H (Aromatic)Data not available

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. The fragmentation pattern observed in the spectrum provides valuable information about the compound's structure, as weaker bonds tend to break, leading to the formation of characteristic fragment ions. Common fragmentation pathways for benzoic acid derivatives often involve the loss of the hydroxyl group, the carboxyl group, or substituents on the aromatic ring.

Mass Spectrometry (MS) Applications

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. For this compound (C₈H₇NO₅), the theoretical exact mass can be calculated and compared with experimental data for confirmation of its identity.

Table 1: Theoretical Mass Information for this compound

ParameterValue
Molecular FormulaC₈H₇NO₅
Molecular Weight197.14 g/mol
Exact Mass197.03242 g/mol

Note: This table is generated based on the chemical formula and does not represent experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Organics

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. While a specific GC-MS analysis of this compound was not found in the surveyed literature, data for the related compound 4-methoxy-3-nitrobenzoic acid is available and provides insight into expected fragmentation patterns chemicalbook.com.

The mass spectrum of 4-methoxy-3-nitrobenzoic acid shows a prominent molecular ion peak. Key fragmentation pathways for aromatic carboxylic acids often involve the loss of hydroxyl (M-17) and carboxyl (M-45) groups whitman.edu. For nitroaromatic compounds, the loss of NO (M-30) and NO₂ (M-46) are also common fragmentation patterns nih.gov. The presence of a methoxy group can lead to the loss of a methyl radical (M-15) or formaldehyde (B43269) (M-30).

Table 2: Major Mass Spectral Peaks for 4-Methoxy-3-nitrobenzoic acid

m/zInterpretation
197Molecular Ion [M]⁺
180[M-OH]⁺
167[M-NO]⁺
151[M-NO₂]⁺
152[M-COOH]⁺
122[M-COOH-NO]⁺

Source: Adapted from publicly available mass spectrometry data for 4-methoxy-3-nitrobenzoic acid chemicalbook.com. This data is for a related isomer and is presented to illustrate potential fragmentation patterns.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. Although an experimental Raman spectrum for this compound is not available in the reviewed literature, theoretical and experimental studies on closely related molecules such as 2-, 3-, and 4-nitrobenzoic acids provide a basis for predicting its characteristic Raman bands researchgate.net.

The Raman spectrum of this compound is expected to be dominated by vibrations of the benzene ring, the nitro group, and the carboxylic acid group. The symmetric and asymmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1330-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively researchgate.net. The C=O stretching vibration of the carboxylic acid group is expected to appear around 1650-1700 cm⁻¹ researchgate.net. Vibrations of the benzene ring, including ring breathing and C-H stretching modes, will also be present. The methoxy group will contribute its characteristic C-O stretching and CH₃ rocking and stretching vibrations.

Table 3: Predicted Raman Active Modes for Nitrobenzoic Acids

Vibrational ModeApproximate Wavenumber (cm⁻¹)
NO₂ symmetric stretch1350
NO₂ asymmetric stretch1530
C=O stretch1680
Ring breathing800-850
C-H stretch (aromatic)3000-3100

Source: Based on experimental and theoretical data for 2-, 3-, and 4-nitrobenzoic acids researchgate.net.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the molecular structure, vibrational properties, and electronic characteristics of organic molecules.

Density Functional Theory (DFT) Studies

DFT calculations are widely used to predict the properties of molecules with a good balance of accuracy and computational cost. For substituted benzoic acids, DFT methods have been successfully applied to determine optimized geometries, vibrational frequencies, and other molecular properties preprints.orgmdpi.com.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface mdpi.com. For this compound, DFT calculations, for example using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to predict bond lengths, bond angles, and dihedral angles orientjchem.org.

In related nitrobenzoic acids, the presence of the bulky nitro and carboxylic acid groups often leads to some distortion from a perfectly planar geometry, particularly when they are in ortho positions, due to steric hindrance researchgate.net. The carboxylic acid group may be twisted out of the plane of the benzene ring. The methoxy group also has rotational freedom around the C-O bond.

Table 4: Representative Calculated Bond Lengths for 2-Nitrobenzoic Acid

BondBond Length (Å) (B3LYP/6-311++G**)
C-C (ring)1.38 - 1.40
C-C (ring-COOH)1.49
C=O1.21
C-O (acid)1.35
C-N1.48
N-O1.22

Source: Adapted from theoretical calculations on 2-nitrobenzoic acid researchgate.net. This data is provided as an example of typical bond lengths in a related molecule.

Vibrational Wavenumber Analysis

Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule. The calculated wavenumbers are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and basis set deficiencies orientjchem.org.

A vibrational wavenumber analysis for this compound would provide a detailed assignment of the IR and Raman active modes. This includes the stretching, bending, and torsional vibrations of the various functional groups. Such an analysis for 2-, 3-, and 4-nitrobenzoic acids has been performed, showing good correlation between the calculated and experimental spectra after scaling researchgate.net. The calculated spectrum can aid in the interpretation of experimental spectra and provide insights into the nature of the chemical bonds and intermolecular interactions.

Table 5: Comparison of Calculated and Experimental Vibrational Wavenumbers for 2-Nitrobenzoic Acid

AssignmentCalculated (B3LYP, scaled) (cm⁻¹)Experimental (IR) (cm⁻¹)
C=O stretch17051705
NO₂ asym stretch15331536
NO₂ sym stretch13541357
C-O stretch (acid)13011302

Source: Adapted from a study on 2-nitrobenzoic acid researchgate.net.

HOMO-LUMO Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that correlates with the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Table 1: Representative Electronic Properties of Substituted Benzoic Acids

Property 2-nitrobenzoic acid 4-methoxybenzoic acid
HOMO Energy (eV) -10.83 -9.52
LUMO Energy (eV) -1.54 -0.51

| HOMO-LUMO Gap (eV) | 9.30 | 9.01 |

Note: Data is illustrative and based on computational studies of related molecules to provide context for the electronic properties of this compound.

NBO Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer interactions, bond strengths, and intramolecular delocalization effects. In the context of this compound, NBO analysis can elucidate the electronic interactions between the methoxy, nitro, and carboxylic acid functional groups and the benzene ring.

Key insights from NBO analysis include the quantification of hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. For instance, the interaction between the lone pairs of the oxygen atoms in the methoxy and nitro groups with the π* antibonding orbitals of the benzene ring can be quantified. This analysis helps to explain the influence of these substituents on the aromatic system's electron distribution and reactivity.

MEP (Molecular Electrostatic Potential) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the nitro and carboxyl groups, making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), highlighting its acidic nature and susceptibility to nucleophilic attack. The aromatic ring itself will show a more complex potential distribution due to the competing electronic effects of the methoxy and nitro substituents.

Quantum Chemical Methods (e.g., G4, Hartree-Fock)

A variety of quantum chemical methods are employed to study the properties of molecules like this compound. These methods differ in their level of theory, accuracy, and computational cost.

Hartree-Fock (HF) Theory: This is an ab initio method that provides a foundational approximation of the electronic structure of a molecule. While computationally less expensive than more advanced methods, it does not fully account for electron correlation, which can affect the accuracy of the results. HF is often used for initial geometry optimizations and as a starting point for more sophisticated calculations. For substituted benzoic acids, HF has been used to study their geometry and electronic properties nih.gov.

Gaussian-4 (G4) Theory: G4 is a high-accuracy composite quantum chemical method used for the calculation of thermochemical properties such as enthalpies of formation. It combines results from several lower-level calculations to achieve a high level of accuracy, often comparable to experimental values. The G4 method has been successfully applied to determine the gas-phase enthalpies of formation for various benzoic acid derivatives, demonstrating its reliability for such systems .

Computational Simulations for Spectral Data Cross-Validation

Computational simulations are instrumental in the analysis and interpretation of experimental spectroscopic data. By calculating theoretical spectra, researchers can validate experimental findings, assign vibrational modes, and gain a deeper understanding of the molecule's structure and bonding. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency.

For molecules like this compound, theoretical infrared (IR) and Raman spectra can be computed. The calculated vibrational frequencies are often scaled to correct for systematic errors arising from the approximations in the theoretical method. The comparison between the theoretical and experimental spectra allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of the C=O, O-H, N-O, and C-O bonds. Such computational studies have been performed on related molecules like 3-methoxy-2,4,5-trifluorobenzoic acid and various nitrobenzoic acids, showcasing the utility of this approach researchgate.netorientjchem.org.

Thermochemical Property Predictions and Analysis

The prediction and analysis of thermochemical properties are crucial for understanding the stability and reactivity of a compound under various conditions. Computational methods, particularly high-level quantum chemical methods like G4, are powerful tools for determining these properties.

For substituted benzoic acids, computational studies have been conducted to determine key thermochemical data, including:

Enthalpy of Formation: This is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.

Enthalpy of Sublimation: The heat required to change one mole of a substance from a solid to a gas at a constant temperature and pressure.

Enthalpy of Vaporization: The heat required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

These properties are essential for chemical process design and for understanding the intermolecular forces within the crystalline and liquid states. Studies on methoxybenzoic and other substituted benzoic acids have demonstrated the ability of computational methods to provide reliable thermochemical data that is in good agreement with experimental measurements researchgate.net.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-nitrobenzoic acid
4-methoxybenzoic acid

Advanced Applications and Research Prospects of 5 Methoxy 2 Nitrobenzoic Acid in Scientific Disciplines

Organic Synthesis and Materials Science Research

In the realm of organic synthesis, 5-Methoxy-2-nitrobenzoic acid is a valuable precursor for creating novel organic molecules. Its utility extends to materials science, where it can be incorporated into the synthesis of specialized polymers and other advanced materials.

The most significant applications of this compound are in the pharmaceutical industry, where it is a key starting material for the synthesis of several classes of therapeutic agents.

Recent research has identified this compound as a precursor in the synthesis of Cathepsin S inhibitors, which have shown potential in antitumor applications researchgate.netchemicalbook.com. Cathepsin S is an enzyme that plays a role in the degradation of the invariant chain associated with major histocompatibility complex (MHC) class II molecules, a process crucial for antigen presentation and immune response. google.com By inhibiting this enzyme, these compounds can modulate the immune system's response to tumors. The development of these inhibitors often involves leveraging the structural features of this compound to design molecules that can selectively bind to the active site of Cathepsin S.

While specific synthetic pathways directly from this compound to final Cathepsin S inhibitors are proprietary and not extensively detailed in public literature, the general strategy involves the transformation of the nitro and carboxylic acid groups to introduce functionalities that can interact with the enzyme's active site.

This compound is also utilized in the synthesis of 2-aminocombretastatin derivatives, a class of compounds investigated for their potent antimitotic activity. researchgate.netchemicalbook.com These derivatives are analogs of combretastatin, a natural product known to inhibit tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these agents can selectively target rapidly dividing cancer cells. The synthesis of these derivatives from this compound allows for the introduction of various substituents to optimize their biological activity and pharmacokinetic properties.

Synthetic Scheme Overview for Dictyoquinazol A:

Amide Formation: Coupling of this compound and 4-methoxy-2-methylaniline.

Nitro Reduction: Conversion of the nitro group to an amine.

Cyclization: Formation of the quinazolinone ring system.

Further functional group manipulations to achieve the final structure of Dictyoquinazol A.

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating agents with significant antitumor activity. researchgate.net this compound is a key precursor for the synthesis of the aromatic core of certain PBDs. The synthesis often proceeds through an important intermediate, 4-benzyloxy-5-methoxy-2-nitrobenzoic acid. This intermediate can be synthesized from precursors derived from vanillic acid. The subsequent steps involve the coupling of this aromatic piece with a proline derivative, followed by reduction of the nitro group and cyclization to form the characteristic tricyclic PBD scaffold.

Benzodiazepines are a well-known class of psychoactive drugs. This compound can serve as a starting material for the synthesis of certain benzodiazepine derivatives. The key transformation involves the reduction of the nitro group to an amine, yielding 2-amino-5-methoxybenzoic acid. chemicalbook.com This amino acid can then be further modified to produce an o-phenylenediamine derivative. The final step in the synthesis of 1,5-benzodiazepines typically involves the condensation of this o-phenylenediamine with a suitable ketone. chemicalbook.comgoogle.com This reaction is often catalyzed by an acid and leads to the formation of the seven-membered diazepine ring fused to the benzene (B151609) ring.

General Synthetic Route to Benzodiazepine Derivatives:

Nitro Reduction: this compound is reduced to 2-amino-5-methoxybenzoic acid using reagents such as palladium on carbon (Pd/C) and hydrogen gas.

Formation of o-phenylenediamine: The resulting amino acid is converted to the corresponding o-phenylenediamine.

Condensation and Cyclization: The o-phenylenediamine is reacted with a ketone to form the benzodiazepine ring system. chemicalbook.comgoogle.com

Precursor for Pharmaceutical Compounds

Precursors for Drug Development

This compound is a versatile starting material in the synthesis of various compounds with potential therapeutic applications. It serves as a key building block for creating more complex molecules with biological activity. For instance, it is used in the synthesis of dictyoquinazol A, a neuroprotective compound, and pyrrolobenzodiazepines, which are investigated for their antitumor properties. lbaochemicals.comchemicalbook.com The compound is also a precursor for synthesizing Cathepsin S inhibitors, which have applications in treating tumors, and 2-aminocombretastatin derivatives that show potential as antimitotic agents. hsppharma.com

One of the common transformations of this compound is its catalytic reduction to 5-methoxyantranilic acid (also known as 2-amino-5-methoxybenzoic acid). chemicalbook.com This reduction is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. chemicalbook.com The resulting 2-amino-5-methoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals. For example, it can be used to produce 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine through a multi-step synthesis involving diazotization, reaction with sulfuryl chloride, and subsequent cyclization and reduction. chemicalbook.com

Furthermore, derivatives of this compound, such as 4-benzyloxy-5-methoxy-2-nitrobenzoic acid, are explored as intermediates in the synthesis of potential antitumor agents. The introduction of a benzyloxy group can enhance the molecule's lipophilicity, potentially improving its ability to permeate cell membranes.

Table 1: Examples of Compounds Synthesized from this compound and Their Potential Applications

Starting MaterialSynthesized Compound/DerivativePotential Application
This compoundDictyoquinazol ANeuroprotective agent lbaochemicals.comchemicalbook.com
This compoundPyrrolobenzodiazepinesAntitumor properties lbaochemicals.com
This compoundCathepsin S inhibitorsAntitumor applications hsppharma.com
This compound2-aminocombretastatin derivativesAntimitotic agents hsppharma.com
This compound2-Amino-5-methoxybenzoic acidPharmaceutical intermediate chemicalbook.com
4-Benzyloxy-5-methoxy-2-nitrobenzoic acidVarious derivativesPotential antitumor agents

Intermediate in Agrochemical Synthesis

This compound and its isomers are significant intermediates in the synthesis of agrochemicals. chemimpex.com Its structural features allow for the creation of a diverse range of molecules with potential applications in agriculture. While specific examples of agrochemicals derived directly from this compound are not extensively detailed in the provided search results, the utility of its derivatives, such as 5-hydroxy-4-methoxy-2-nitrobenzoic acid, as a raw material for agricultural chemicals is noted. google.com The general applicability of nitrobenzoic acid derivatives in this sector underscores the importance of this compound as a foundational chemical for developing new agrochemical products.

Production of Dyes and Pigments

Aromatic nitro compounds are fundamental precursors in the synthesis of dyes and pigments. epa.gov While the direct application of this compound in specific dyes is not explicitly detailed, its chemical structure, containing both a nitro group and a carboxylic acid on a benzene ring, makes it a suitable candidate for use as an intermediate in this industry. The nitro group can be reduced to an amino group, a key functional group in many dye molecules, particularly azo dyes. epa.gov The presence of the methoxy (B1213986) and carboxylic acid groups can also influence the final properties of the dye, such as its color, solubility, and fastness. The historical and ongoing use of various substituted aromatic compounds in the dye and pigment industry suggests the potential utility of this compound in this field. epa.gov

Role in Specialty Chemical Production

This compound serves as a versatile intermediate in the broader field of organic synthesis, contributing to the production of various specialty chemicals. lbaochemicals.comchemicalbook.com Its reactivity allows it to be a starting point for creating more complex molecules with specific functionalities. The reduction of the nitro group to an amine, for example, yields 2-amino-5-methoxybenzoic acid, a compound that itself is a precursor for further chemical synthesis. chemicalbook.com This highlights the role of this compound as a foundational block in multi-step synthetic pathways that lead to a wide array of specialty organic compounds.

Biological and Medicinal Chemistry Research

Investigation of Antimicrobial Properties

Research into the antimicrobial properties of compounds often involves the exploration of various chemical scaffolds, including derivatives of benzoic acid. While direct studies on the antimicrobial activity of this compound itself are not prominent in the provided results, the investigation of related structures provides valuable insights. For instance, some benzoic acid derivatives are known to possess antibacterial activity. nih.gov

The antimicrobial potential of heterocyclic compounds derived from structures related to this compound has been a subject of study. For example, pyrazoline derivatives, which can be synthesized from chalcones and hydrazines, have shown a range of antimicrobial activities. turkjps.org The presence of a methoxy group on the phenyl ring of some pyrazoline derivatives has been found to enhance antibacterial activity against certain strains. turkjps.org This suggests that the methoxy group, a feature of this compound, can be a beneficial component in the design of new antimicrobial agents.

Furthermore, studies on other nitro-containing heterocyclic compounds, such as nitrothiophene derivatives, have demonstrated significant antibacterial activity against multidrug-resistant bacteria like Staphylococcus aureus. mdpi.com This highlights the potential of the nitro group, another key feature of this compound, in contributing to antimicrobial efficacy. The combination of a methoxy group and a nitro group on a benzoic acid framework presents an interesting area for further investigation into novel antimicrobial compounds.

Exploration of Anti-inflammatory Properties

The anti-inflammatory potential of benzoic acid derivatives is an active area of research. While direct studies on the anti-inflammatory properties of this compound are not detailed, the investigation of related compounds provides a basis for its potential in this area. For example, 5-aminosalicylic acid (5-ASA), a compound with a similar benzoic acid core, is a known anti-inflammatory drug. plos.org

Research has shown that derivatives of 5-acetamido-2-hydroxy benzoic acid exhibit anti-inflammatory and analgesic activities. mdpi.com These studies often explore how modifications to the core structure, such as the addition of different functional groups, can influence the compound's interaction with biological targets like cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. plos.orgmdpi.com

The structural components of this compound, including the methoxy group, could potentially modulate its interaction with inflammatory pathways. The exploration of various benzoic acid derivatives for their ability to inhibit key inflammatory mediators continues to be a promising strategy in the development of new anti-inflammatory agents. plos.orgmdpi.com

Potential Neuroprotective Effects Research

The investigation into the neuroprotective potential of various chemical compounds is a significant area of pharmacological research. Within this field, this compound has been identified as a key starting material for the synthesis of dictyoquinazol A, a compound noted for its neuroprotective properties sigmaaldrich.com. The total synthesis of dictyoquinazol A, along with its analogs B and C, underscores the utility of this compound as a precursor in developing more complex molecules with potential therapeutic applications in neurology. While research into the direct neuroprotective action of this compound itself is not extensively documented, its role as a foundational building block for known neuroprotective agents highlights its importance in the drug discovery and development pipeline.

Enzyme Inhibition Studies (e.g., Platelet-Derived Growth Factor Receptor)

Enzyme inhibition is a critical mechanism for therapeutic intervention in numerous diseases. While the direct inhibitory activity of this compound on the Platelet-Derived Growth Factor (PDGF) Receptor has not been prominently featured in available research, its role as an intermediate in the synthesis of other enzyme inhibitors is well-established. For instance, the compound is utilized in the synthesis of Cathepsin S inhibitors, which have demonstrated potential in antitumor applications chemicalbook.comhsppharma.com. Furthermore, a structurally related compound, 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, serves as an intermediate for various pharmaceuticals, including enzyme inhibitors . This indicates that while this compound may not be a direct inhibitor of PDGF receptors, its scaffold is valuable in creating molecules that target other significant enzymes.

Applications in Drug Development Strategies

This compound serves as a versatile intermediate in the development of therapeutic agents. Its chemical structure allows for modifications that lead to the creation of various bioactive molecules. Notably, it is used in the synthesis of Cathepsin S inhibitors intended for antitumor applications chemicalbook.comhsppharma.com. Additionally, it is a precursor for 2-aminocombretastatin derivatives, which are being investigated as potential antimitotic agents for cancer therapy chemicalbook.comhsppharma.com. The ability to transform the nitro group into an amine via reduction, for example, through catalytic hydrogenation, yields 2-amino-5-methoxybenzoic acid, a crucial building block for further pharmaceutical synthesis chemicalbook.com.

Microbial Degradation Studies (e.g., Cypermethrin (B145020) Metabolite)

In the field of environmental science and microbiology, understanding the fate of synthetic compounds is crucial. This compound has been reported as a microbial degradation metabolite of cypermethrin, a widely used synthetic pyrethroid pesticide chemicalbook.com. This finding is significant as it sheds light on the environmental breakdown pathways of complex agrochemicals. The study of such metabolites helps in assessing the environmental impact of pesticides and understanding the metabolic capabilities of microorganisms. The degradation process indicates that under certain environmental conditions, complex molecules like cypermethrin can be broken down by microbes into simpler aromatic compounds, including this compound.

Analytical Chemistry and Reagent Applications

Analytical Reagent in Specific Assays

In analytical and synthetic chemistry, this compound and its isomers are utilized as biochemical reagents and intermediates. The compound serves as a standard in various analytical techniques and as a precursor in the synthesis of a wide range of organic molecules, including dyes and agrochemicals . Its defined chemical properties make it a useful component in developing and validating analytical methods for more complex substances.

Use in Chromatography and Spectroscopic Techniques

Chromatographic and spectroscopic methods are essential for the purification and characterization of chemical compounds. In the synthesis of derivatives from this compound, such as 2-amino-5-methoxybenzoic acid, analytical techniques are crucial for monitoring the reaction and confirming the product's identity and purity. Techniques such as filtration over Celite followed by analysis with Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed . Related compounds are also purified using methods like column chromatography google.com. Isomers such as 4-Methoxy-2-nitrobenzoic acid are used as standards in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to ensure accurate analysis chemimpex.com.

Interactive Data Table: Analytical Characterization Data

The following table details analytical data used in the characterization of compounds synthesized from this compound.

Analytical TechniqueCompoundParameterValue
LCMS 2-amino-5-methoxybenzoic acidm/z (M+1)168.1
LCMS 2-amino-5-methoxybenzoic acidm/z (M-17)150.1
¹H NMR 2-amino-5-methoxybenzoic acidChemical Shift (δ)7.31 (d, J=2.8 Hz, 1H)
¹H NMR 2-amino-5-methoxybenzoic acidChemical Shift (δ)6.61 (dd, J=8.8, 3.2 Hz, 1H)
¹H NMR 2-amino-5-methoxybenzoic acidChemical Shift (δ)6.44 (d, J=8.8 Hz, 1H)
¹H NMR 2-amino-5-methoxybenzoic acidChemical Shift (δ)3.60 (s, 3H)

Structure-Activity Relationship (SAR) Studies for Substituted Benzoic Acids

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. For substituted benzoic acids, SAR analysis primarily investigates how different functional groups and their positions on the aromatic ring influence the compound's acidity, reactivity, and biological interactions.

The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—play a crucial role. Electron-withdrawing groups, like the nitro group (-NO₂), enhance the acidity of benzoic acid by stabilizing the carboxylate anion through the inductive effect. libretexts.orgpharmaguideline.com Conversely, electron-donating groups, such as the methoxy group (-OCH₃), tend to decrease acidity by destabilizing the anion. libretexts.orgopenstax.org The interplay of these effects, dictated by the substituent's nature and position, is a key focus of SAR studies.

Impact of Substituent Position on Reactivity

The position of a substituent on the benzoic acid ring—ortho, meta, or para relative to the carboxyl group—has a profound impact on the compound's acidity, which is a key measure of its reactivity. These effects are primarily due to a combination of inductive and resonance effects.

Inductive Effect : This is the transmission of charge through sigma bonds and is distance-dependent. libretexts.org An electronegative substituent withdraws electron density from the ring, stabilizing the conjugate base (carboxylate anion) and thus increasing acidity. pharmaguideline.com This effect weakens as the distance from the carboxyl group increases.

Resonance Effect : This involves the delocalization of electrons through the pi system of the aromatic ring. This effect is strongest when the substituent is in the ortho or para position.

Electron-withdrawing groups like the nitro group (-NO₂) increase acidity, especially from the para and ortho positions, by stabilizing the negative charge of the carboxylate anion. libretexts.org Electron-donating groups like the methoxy group (-OCH₃) decrease acidity when at the para position because their electron-releasing resonance effect outweighs their electron-withdrawing inductive effect. hcpgcollege.edu.in However, at the meta position, only the inductive effect is significant, making meta-methoxybenzoic acid a stronger acid than benzoic acid. hcpgcollege.edu.in

A notable phenomenon is the "ortho-effect," where nearly all substituents in the ortho position increase the acidity of benzoic acid, regardless of whether they are electron-donating or electron-withdrawing. libretexts.orghcpgcollege.edu.in This is believed to be a result of combined steric and electronic factors. libretexts.orghcpgcollege.edu.in The ortho substituent can force the carboxyl group out of the plane of the benzene ring, which diminishes resonance between the ring and the carboxyl group, thereby increasing acidity. hcpgcollege.edu.in

The following table illustrates the effect of substituent position on the acidity (pKa) of various benzoic acids. A lower pKa value indicates a stronger acid.

SubstituentpKa (ortho)pKa (meta)pKa (para)Reference pKa (Benzoic Acid)
-NO₂2.23.43.54.2 libretexts.org
-Cl2.93.84.0
-OH3.04.14.6
-OCH₃4.14.14.5
-CH₃3.94.34.4

Data sourced from Chemistry LibreTexts. hcpgcollege.edu.in

Effects of Substituent Groups on Biological Activity

The principles of SAR extend directly to the biological activity of substituted benzoic acids. By modifying the substituent groups, researchers can modulate a compound's ability to interact with biological targets, such as enzymes or receptors, and influence its absorption and diffusion across cell membranes. nih.gov

Research into the antimycobacterial properties of benzoic acid derivatives has provided clear evidence of these effects. Studies have shown that the introduction of electron-withdrawing groups into the aromatic ring leads to an increase in activity against M. tuberculosis, M. bovis BCG, and M. smegmatis. nih.gov For instance, 3,5-dinitrobenzoates were found to be among the most active compounds tested, highlighting the positive effect of this substitution pattern on antimycobacterial activity. nih.gov

The table below summarizes the general findings on how substituent electronic properties can influence the biological activity of benzoic acid derivatives.

Substituent TypeGeneral Effect on Aromatic RingObserved Impact on Antimycobacterial Activity
Electron-Withdrawing Groups (e.g., -NO₂, -Cl)Deactivates the ring, increases acidityImproved activity compared to unsubstituted benzoates nih.gov
Unsubstituted (-H)BaselineBaseline antimycobacterial activity nih.gov
Electron-Donating Groups (e.g., -OCH₃, -CH₃)Activates the ring, generally decreases acidityGenerally less effective (based on the trend that withdrawing groups improve activity)

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Pathways

The classical synthesis of 5-Methoxy-2-nitrobenzoic acid provides a reliable foundation, but future research is increasingly focused on developing more efficient, selective, and sustainable synthetic routes. Emerging paradigms in organic synthesis are expected to offer significant improvements over traditional methods.

One promising avenue is the application of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for hazardous reactions like nitration. aiinmr.com The small reactor volumes enhance safety and the continuous process allows for easier scale-up, potentially leading to higher yields and purity. aiinmr.com Research in this area would involve designing and optimizing a continuous flow process for the nitration of 3-methoxybenzoic acid and subsequent transformations.

Biocatalysis represents another frontier. The use of enzymes to catalyze specific reactions can lead to unparalleled selectivity under mild, environmentally friendly conditions. Future investigations could explore the potential of engineered enzymes for the regioselective nitration of the aromatic ring or for the transformation of this compound into valuable chiral derivatives. This approach aligns with the growing demand for greener and more sustainable chemical manufacturing.

Furthermore, mutasynthesis , a technique combining chemical synthesis and biosynthesis, could open new doors for creating complex analogs. By feeding synthetic precursors, such as derivatives of 3-amino-5-hydroxybenzoic acid, to engineered microorganisms, novel ansamitocin analogs with modified substituents have been generated. unacademy.com A similar approach could be envisioned for derivatives of this compound to produce novel bioactive compounds that are difficult to access through traditional synthesis alone.

Synthetic ApproachPotential AdvantagesResearch Focus
Flow Chemistry Enhanced safety, improved heat transfer, scalability, higher yields.Design of continuous reactors for nitration and other key steps.
Biocatalysis High selectivity (regio- and stereo-), mild reaction conditions, reduced waste.Screening and engineering of enzymes for specific transformations.
Mutasynthesis Access to complex, novel analogs not achievable by pure chemical synthesis.Engineering microbial strains to accept and process synthetic precursors.

Advanced Mechanistic Investigations of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. While the general mechanism of electrophilic aromatic substitution for nitration is well-established, specific nuances related to the directing effects of the methoxy (B1213986) and carboxylic acid groups warrant further investigation. masterorganicchemistry.comacs.orgresearchgate.net

Future research should employ a combination of experimental and computational methods. Kinetic studies can provide valuable data on reaction rates, substituent effects, and the influence of catalysts and solvents. For instance, detailed kinetic analysis of the hydrolysis of related methyl o-methoxybenzoate has provided evidence for the formation of specific tetrahedral intermediates. chemicalbook.com Similar studies on reactions involving this compound could elucidate rate-determining steps and reaction pathways.

Computational chemistry , particularly using Density Functional Theory (DFT), is a powerful tool for mapping potential energy surfaces, identifying transition states, and calculating activation energies. google.com Such theoretical studies could provide a molecule-level picture of the nitration process, explaining the observed regioselectivity and predicting the reactivity of various derivatives. This in silico approach can guide experimental work, saving time and resources by focusing on the most promising reaction conditions. The combination of experimental kinetics and computational modeling will be essential for a comprehensive mechanistic understanding.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis, and this compound is a prime candidate to benefit from these technologies. google.com

In the realm of drug discovery, ML models can be used for in silico screening of virtual libraries of compounds derived from the this compound scaffold. mdpi.com By learning from existing structure-activity relationship (SAR) data, these models can predict the biological activity of hypothetical molecules, allowing researchers to prioritize the synthesis of the most promising candidates. This approach can dramatically reduce the time and cost associated with early-stage drug discovery by focusing laboratory efforts on compounds with the highest probability of success.

Furthermore, AI can be used to optimize reaction conditions. Reinforcement learning algorithms can explore a vast parameter space (e.g., temperature, concentration, catalyst choice) to identify the conditions that maximize yield and minimize byproducts, surpassing the capabilities of traditional experimental design. google.com

AI/ML ApplicationFunctionImpact on Research
Retrosynthesis Planning Predicts synthetic routes from target molecule to starting materials.Accelerates the design of efficient and novel synthetic pathways. masterorganicchemistry.comgoogle.com
In Silico Screening Predicts biological activity of virtual compounds.Prioritizes synthesis of high-potential drug candidates. mdpi.com
Reaction Optimization Identifies optimal reaction conditions for yield and purity.Reduces experimental workload and improves process efficiency.

Exploration of New Biological Targets and Therapeutic Applications

This compound serves as a crucial starting material for various biologically active compounds, including neuroprotective agents and pyrrolobenzodiazepines. Future research will likely expand upon this foundation to explore new therapeutic applications and identify novel biological targets for its derivatives.

Recent studies have highlighted the potential of nitrobenzoic acid derivatives in treating neuroinflammatory diseases. For example, a specific nitroalkene benzoic acid derivative has been shown to target reactive microglia and prolong survival in an animal model of amyotrophic lateral sclerosis (ALS) by inhibiting the NF-κB pathway. This suggests that derivatives of this compound could be systematically designed and screened for activity against similar targets in neurodegenerative disorders.

The benzoic acid scaffold is also prevalent in inhibitors of various enzymes and receptors. For instance, derivatives of aminobenzoic acid have been investigated as potential treatments for Alzheimer's disease, while other benzoic acid analogs have been identified as potent antagonists for the P2Y14 receptor, a target for inflammatory conditions like acute lung injury. Future work could involve creating libraries of amides, esters, and other derivatives of this compound for screening against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors implicated in cancer, metabolic disorders, and inflammatory diseases.

Therapeutic AreaPotential Target/ApplicationRationale
Neurodegenerative Diseases NF-κB pathway, microglial activationExisting evidence for nitrobenzoic acid derivatives in ALS models.
Inflammatory Disorders P2Y14 receptor, other inflammatory mediatorsBenzoic acid scaffold is a known pharmacophore for anti-inflammatory agents.
Oncology Enzyme inhibition (e.g., kinases)The compound is a precursor to pyrrolobenzodiazepines, which have antitumor applications.
Alzheimer's Disease Cholinesterase inhibitionRelated aminobenzoic acid derivatives show promise as cholinesterase inhibitors.

Green Chemistry Innovations in Manufacturing and Application

Adopting the principles of green chemistry is essential for the sustainable future of chemical manufacturing. Research into this compound will increasingly focus on minimizing the environmental impact of its production and use.

As mentioned previously, flow chemistry is a key green innovation. It not only improves safety but also enhances energy efficiency and reduces solvent consumption compared to traditional batch processing. researchgate.net The ability to precisely control stoichiometry and temperature minimizes the formation of byproducts, leading to less waste.

The development of biocatalytic processes is another cornerstone of green chemistry. Replacing harsh chemical reagents with enzymes that operate in aqueous media at ambient temperatures can drastically reduce the environmental footprint of a synthetic process. Future research could focus on discovering or engineering enzymes for the key synthetic steps, eliminating the need for strong acids or toxic catalysts.

Another important aspect is solvent selection . Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key goal for future research will be to replace these with greener alternatives, such as bio-based solvents, supercritical fluids, or even water. This includes optimizing reaction conditions to be compatible with these more benign solvent systems. The development of a manufacturing process that incorporates these green principles would not only be environmentally responsible but could also lead to significant cost savings through reduced waste disposal and energy consumption.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 5-methoxy-2-nitrobenzoic acid and its derivatives?

  • Methodology :

  • Direct synthesis : The compound is often synthesized via nitration of 5-methoxybenzoic acid derivatives. For example, coupling reactions with amines (e.g., furfurylamine) using POCl₃ and pyridine in acetonitrile yield nitroamide intermediates, which can be further hydrogenated to produce amino derivatives .
  • Esterification : Methylation of the carboxylic acid group is achieved using iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in DMF, followed by purification via extraction and solvent removal .
  • Safety note : Reactions involving nitration require careful control of temperature and reagent stoichiometry to avoid byproducts .

Q. How is this compound characterized in research settings?

  • Analytical techniques :

  • ¹H/¹³C NMR : Key signals include aromatic protons at δ 8.11 (d, J = 9.1 Hz) and methoxy groups at δ 3.90 (s) .
  • Chromatography : Thin-layer chromatography (TLC) with PE/EA (2:1) or HPLC monitors reaction progress and purity .
  • Melting point : Reported ranges (125–133°C) vary slightly depending on crystallization conditions and purity .

Q. What safety protocols are essential when handling this compound?

  • Hazards : The compound is a skin and eye irritant (GHS Category 2/2A).
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers optimize the reduction of the nitro group in this compound to an amine?

  • Methods :

  • Catalytic hydrogenation : Use H₂ and Pd/C in ethanol under moderate pressure (e.g., 50 psi) to yield 5-methoxyanthranilic acid, a precursor for pharmaceuticals like betrixaban .
  • Chemical reduction : Stannous chloride (SnCl₂·2H₂O) in chloroform/methanol mixtures reduces nitro groups efficiently but requires careful pH control to prevent over-reduction .
  • Challenges : Competing side reactions (e.g., dehalogenation) may occur if halogen substituents are present .

Q. How can discrepancies in reaction yields or analytical data be resolved?

  • Case study : In the synthesis of N-(furan-2-ylmethyl)-5-methoxy-2-nitrobenzamide, a 95% yield was achieved using POCl₃/pyridine , whereas other methods may report lower yields due to incomplete coupling or purification losses.
  • Troubleshooting :

  • Verify reagent purity (e.g., anhydrous conditions for methylation ).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and rule out impurities .
  • Optimize solvent systems (e.g., acetonitrile vs. DMF) to improve reaction kinetics .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Pharmaceutical applications :

  • Betrixaban : The compound serves as a key intermediate. Coupling with 2-amino-5-chloropyridine forms a nitroamide, which is hydrogenated to the active drug .
  • Benzodiazepines : Reduction to 5-methoxyanthranilic acid enables cyclization with L-proline to generate imidazobenzodiazepines, which are explored for asthma treatment .
    • Mechanistic insight : The methoxy group enhances electron density, directing electrophilic substitution in aromatic systems .

Q. How can researchers address challenges in scaling up reactions involving this compound?

  • Process optimization :

  • Solvent selection : Replace chlorinated solvents (e.g., CHCl₃) with greener alternatives (e.g., ethyl acetate) .
  • Catalyst recycling : Recover Pd/C via filtration after hydrogenation to reduce costs .
  • Purity control : Use recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity for pharmaceutical intermediates .

Key Citations

  • Structural characterization and synthetic protocols:
  • Safety and handling guidelines:
  • Pharmaceutical applications:
  • Reduction methodologies:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.